Cas no 83882-67-1 (1-[4-(Difluoromethoxy)phenyl]ethan-1-one)
![1-[4-(Difluoromethoxy)phenyl]ethan-1-one structure](https://www.kuujia.com/scimg/cas/83882-67-1x500.png)
1-[4-(Difluoromethoxy)phenyl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 4'-(Difluoromethoxy)acetophenone
- 1-(4-DIFLUOROMETHOXY-PHENYL)-ETHANONE
- 1-[4-(difluoromethoxy)phenyl]ethanone
- 4-(Difluoromethoxy)acetophenone
- 1-(4-(difluoromethoxy)phenyl)ethanone
- 1-[4-(difluoromethoxy)phenyl]ethan-1-one
- 1-(4-(Difluoromethoxy)phenyl)ethan-1-one
- 1-(4-DIFLUOROMETHOXY)PHENYL)ETHANONE
- Ethanone, 1-[4-(difluoromethoxy)phenyl]-
- 1-acetyl-4-(difluoromethoxy)benzene
- KSC651G6D
- 4'-Difluoromethoxyacetophenone
- 4`-(Difluoromethoxy
- 1-[4-(Difluoromethoxy)phenyl]ethanone (ACI)
- 4-(Difluoromethoxy)phenyl methyl ketone
- 4-Acetylphenyl difluoromethyl ether
- 4-Difluoromethoxyacetophenone
- 4′-(Difluoromethoxy)acetophenone
- 1-[4-(Difluoromethoxy)phenyl]ethan-1-one
-
- MDL: MFCD00042250
- Inchi: 1S/C9H8F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3
- InChI Key: GIGWRVLNOYPOIT-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(OC(F)F)=CC=1
Computed Properties
- Exact Mass: 186.049236g/mol
- Surface Charge: 0
- XLogP3: 2.7
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 3
- Monoisotopic Mass: 186.049236g/mol
- Monoisotopic Mass: 186.049236g/mol
- Topological Polar Surface Area: 26.3Ų
- Heavy Atom Count: 13
- Complexity: 175
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Melting Point: 18-19°C
- Boiling Point: 70-72°C 0,5mm
- Refractive Index: 1.4930 to 1.4970
- PSA: 26.30000
- LogP: 2.49060
- λmax: 252(EtOH)(lit.)
1-[4-(Difluoromethoxy)phenyl]ethan-1-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319
- Warning Statement: P264,P280,P302+P350,P305+P351+P338,P332+P313,P337+P313,P362
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
1-[4-(Difluoromethoxy)phenyl]ethan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-[4-(Difluoromethoxy)phenyl]ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A123896-5g |
1-(4-(Difluoromethoxy)phenyl)ethanone |
83882-67-1 | 97% | 5g |
$24.0 | 2025-02-25 | |
Chemenu | CM243538-25g |
1-(4-(Difluoromethoxy)phenyl)ethanone |
83882-67-1 | 95+% | 25g |
$220 | 2022-06-10 | |
eNovation Chemicals LLC | D519934-5g |
4'-(DifluoroMethoxy)acetophenone |
83882-67-1 | 97% | 5g |
$405 | 2024-05-24 | |
Enamine | EN300-01080-0.05g |
1-[4-(difluoromethoxy)phenyl]ethan-1-one |
83882-67-1 | 95% | 0.05g |
$19.0 | 2023-06-18 | |
Key Organics Ltd | FS-1980-5MG |
1-(4-Difluoromethoxy-phenyl)-ethanone |
83882-67-1 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | FS-1980-10G |
1-(4-Difluoromethoxy-phenyl)-ethanone |
83882-67-1 | >95% | 10g |
£40.00 | 2025-02-09 | |
Ambeed | A123896-10g |
1-(4-(Difluoromethoxy)phenyl)ethanone |
83882-67-1 | 97% | 10g |
$47.0 | 2025-02-25 | |
Ambeed | A123896-100g |
1-(4-(Difluoromethoxy)phenyl)ethanone |
83882-67-1 | 97% | 100g |
$352.0 | 2025-02-25 | |
eNovation Chemicals LLC | Y1046508-10g |
1-(4-(Difluoromethoxy)phenyl)ethanone |
83882-67-1 | 97% | 10g |
$90 | 2024-06-07 | |
Ambeed | A123896-1g |
1-(4-(Difluoromethoxy)phenyl)ethanone |
83882-67-1 | 97% | 1g |
$10.0 | 2025-02-25 |
1-[4-(Difluoromethoxy)phenyl]ethan-1-one Production Method
Production Method 1
Production Method 2
2.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 12 h, 23 °C
Production Method 3
2.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
Production Method 4
Production Method 5
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 16 h
2.1 Solvents: Acetonitrile ; 18 h, 66 °C
3.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 30 min
Production Method 6
Production Method 7
2.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 30 min
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
2.1 Solvents: 1,2-Dichloroethane ; 12 h, 60 °C
3.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 12 h, 23 °C
Production Method 13
Production Method 14
2.1 Reagents: Potassium hydroxide Solvents: Dichloromethane , Water ; 30 min, 0 °C
1-[4-(Difluoromethoxy)phenyl]ethan-1-one Raw materials
- 1-(Difluoromethoxy)-4-iodobenzene
- 4-Cyanopyridine N-oxide
- 5-Methylpyrimidin-2-amine
- 3-(Difluoromethoxy)-1-methyl-5-nitro-7-(trifluoromethyl)-1H-benzotriazolium
- Bromodifluoroacetic acid
- Trimethyl(bromodifluoromethyl)silane
- 1-(Difluoromethoxy)-6-nitro-4-(trifluoromethyl)-1H-benzotriazole
- Methyl trifluoromethanesulfonate
- trimethyl(trifluoromethyl)silane
- ethyl 2-bromo-2,2-difluoroacetate
- Acetophenone
- 1-(4-Hydroxyphenyl)ethanone
- 4-Cyanopyridine
- (Difluoromethyl)trimethylsilane
1-[4-(Difluoromethoxy)phenyl]ethan-1-one Preparation Products
1-[4-(Difluoromethoxy)phenyl]ethan-1-one Related Literature
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Additional information on 1-[4-(Difluoromethoxy)phenyl]ethan-1-one
Introduction to 1-[4-(Difluoromethoxy)phenyl]ethan-1-one (CAS No. 83882-67-1)
1-[4-(Difluoromethoxy)phenyl]ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 83882-67-1, is a significant compound in the realm of pharmaceutical chemistry and synthetic biology. This organic molecule, featuring a difluoromethoxy substituent on a phenyl ring attached to an acetyl group, has garnered attention due to its structural versatility and potential biological activities. The presence of fluorine atoms in its structure not only influences its electronic properties but also enhances its metabolic stability, making it a valuable scaffold for drug development.
The compound’s molecular structure consists of an ethyl ketone moiety linked to a phenyl ring that is further functionalized with a difluoromethoxy group at the para position. This specific arrangement imparts unique physicochemical properties, including moderate lipophilicity and good solubility in both polar and non-polar solvents, which are critical factors in drug formulation and bioavailability. The difluoromethoxy group, in particular, is known for its ability to modulate enzyme interactions, thereby influencing the compound’s pharmacokinetic profile.
In recent years, 1-[4-(Difluoromethoxy)phenyl]ethan-1-one has been explored in various research avenues, particularly in the development of novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules that have shown promise in preclinical studies. For instance, derivatives of this compound have been investigated for their potential role in inhibiting certain enzymes implicated in inflammatory and infectious diseases. The difluoromethoxy substituent plays a pivotal role in these interactions by serving as a hydrogen bond acceptor, enhancing binding affinity to target proteins.
One of the most compelling aspects of 1-[4-(Difluoromethoxy)phenyl]ethan-1-one is its synthetic accessibility. Researchers have developed efficient protocols for its preparation, leveraging readily available starting materials and standard organic transformations. This accessibility has facilitated rapid exploration of its derivatives, allowing for the screening of diverse pharmacological profiles. The compound’s versatility as a building block has been demonstrated in several synthetic routes leading to more complex molecules with tailored biological activities.
Recent advancements in computational chemistry have further illuminated the potential of 1-[4-(Difluoromethoxy)phenyl]ethan-1-one. Molecular modeling studies have predicted its interaction with various biological targets, providing insights into possible mechanisms of action. These predictions are supported by experimental data showing that certain derivatives exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. The difluoromethoxy group is particularly highlighted as a crucial element in modulating these interactions.
The compound’s stability under various conditions has also been a subject of interest. Studies have shown that 1-[4-(Difluoromethoxy)phenyl]ethan-1-one maintains its integrity during storage and under mild reaction conditions, making it suitable for long-term investigations and industrial applications. Its resistance to degradation ensures consistent performance in both laboratory settings and large-scale synthesis processes.
In the context of drug discovery, the synthesis of analogs based on 1-[4-(Difluoromethoxy)phenyl]ethan-1-one has revealed interesting trends. By modifying the acetyl group or the phenyl ring, researchers have generated a library of compounds with varying biological activities. Some analogs have demonstrated enhanced potency against specific targets, while others show improved pharmacokinetic properties. These findings underscore the importance of structure-activity relationships (SARs) in optimizing drug candidates derived from this scaffold.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to significant improvements in drug properties, including increased bioavailability, reduced metabolic clearance, and enhanced binding affinity. The difluoromethoxy group in 1-[4-(Difluoromethoxy)phenyl]ethan-1-one exemplifies this trend, offering a balance between lipophilicity and polarizability that is conducive to effective drug design.
Future research directions involving 1-[4-(Difluoromethoxy)phenyl]ethan-1-one may focus on exploring its potential in treating neurological disorders. Preliminary studies suggest that derivatives of this compound could interact with receptors or enzymes involved in neurodegenerative processes. The ability of the difluoromethoxy group to modulate receptor activity makes it an attractive feature for designing novel therapeutics targeting conditions such as Alzheimer’s disease or Parkinson’s disease.
Moreover, the compound’s role in materials science has not been overlooked. Its unique structural features make it a candidate for developing advanced materials with specific functionalities. For instance, polymers incorporating 1-[4-(Difluoromethoxy)phenyl]ethan-1-one units could exhibit enhanced thermal stability or optical properties, opening up possibilities for applications in electronics or coatings.
In conclusion, 1-[4-(Difluoromethoxy)phenyl]ethan-1-one (CAS No. 83882-67-1) stands as a versatile and promising compound with broad applications across pharmaceuticals and materials science. Its structural features, particularly the presence of the difluoromethoxy group, contribute to its unique chemical properties and biological activities. Ongoing research continues to uncover new possibilities for this molecule, reinforcing its significance as a valuable tool in modern chemistry and drug discovery.
83882-67-1 (1-[4-(Difluoromethoxy)phenyl]ethan-1-one) Related Products
- 85013-98-5(4'-(Trifluoromethoxy)acetophenone)
- 170141-63-6(3'-(Trifluoromethoxy)acetophenone)
- 89-84-9(2',4'-Dihydroxyacetophenone)
- 55-81-2(2-(4-Methoxyphenyl)ethylamine)
- 90-47-1(Xanthone)
- 90-96-0(4,4'-Dimethoxybenzophenone)
- 67-36-7(4-Phenoxybenzaldehyde)
- 70-70-2(Paroxypropione)
- 99-93-4(1-(4-Hydroxyphenyl)ethanone)
- 100-06-1(1-(4-methoxyphenyl)ethan-1-one)
